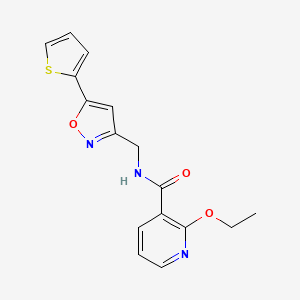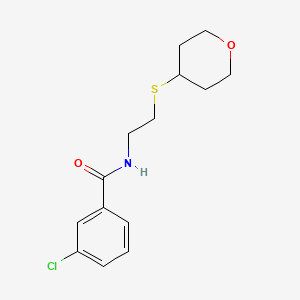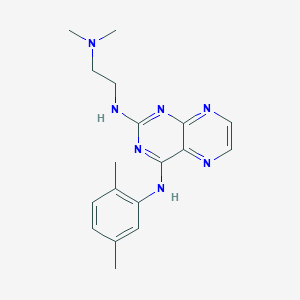![molecular formula C11H11BrN2 B3013040 5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine CAS No. 1936373-90-8](/img/structure/B3013040.png)
5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that is part of a broader class of compounds with potential applications in various fields, including medicinal chemistry and material science. While the provided papers do not directly discuss this specific compound, they do provide insights into similar brominated pyridine derivatives and their synthesis, properties, and applications, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of brominated pyridine derivatives is a topic of interest in several studies. For instance, a method for synthesizing 3-arylthieno[2,3-b]pyridines involves a four-step sequence starting from 2-bromopyridines, with the key step being an iodine-mediated cyclization . Another study describes the Fischer indole cyclization in polyphosphoric acid to synthesize 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks . These methods highlight the importance of halogenated intermediates and cyclization reactions in constructing complex pyridine scaffolds, which could be relevant for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives has been studied using various spectroscopic techniques and computational methods. For example, a combined experimental and computational study provided insights into the synthesis, spectroscopic, and single crystal XRD of brominated pyridine derivatives . These techniques, along with density functional theory (DFT) calculations, can be used to predict and confirm the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of brominated pyridine derivatives is another area of interest. Novel 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized and characterized, with their structures confirmed using X-ray crystallography . The reactivity of these compounds in various chemical reactions, such as carbon-carbon coupling and alkylation, can provide insights into the potential chemical reactions that this compound may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives have been characterized in several studies. Spectroscopic and optical properties, along with DNA and antimicrobial activities, were investigated for 5-Bromo-2-(trifluoromethyl)pyridine . Additionally, the enantioselective synthesis of a related compound provided insights into the chiral properties of brominated pyridines . These studies suggest that this compound may also exhibit unique physical, chemical, and biological properties that could be explored further.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study by Alekseyev et al. (2015) presented a method for synthesizing heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework. This method enables building a 5-bromo-7-azaindole scaffold, demonstrating the compound's utility in synthesizing complex heterocycles from available starting materials (Alekseyev, R., Amirova, S., & Terenin, V., 2015).
- Gala et al. (2014) explored the use of gold catalysis in synthesizing azaindoles, including pyrrolo[2,3-b]pyridines. This study highlights the compound's potential in organic synthesis, particularly in creating substituted 1-benzyl-1H-pyrrolo[2,3-b]pyridines (Gala, E., Cordoba, M., Izquierdo, M., & Alvarez-Builla, J., 2014).
Applications in Biological and Medicinal Research
- Tribak et al. (2018) conducted research on novel 5-Chloro-1HIndole-2,3-Dione Derivatives, which involved the action of Diamino-5-bromo-pyridine. This study contributes to the understanding of 5-bromo-pyridine derivatives' antibacterial properties and their potential applications in microbiological research (Tribak, Z., Skalli, M., Haoudi, A., Rodi, R., Senhaji, O., & Essassi, E., 2018).
Advanced Material Synthesis
- In the field of materials science, Vural and Kara (2017) performed spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, closely related to 5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine. Their study provides insights into the optical properties and potential applications of similar brominated pyridines in material sciences (Vural, H., & Kara, M., 2017).
Safety and Hazards
The safety information for 5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Mecanismo De Acción
Mode of Action
It’s known that nitrogen-containing heterocyclic compounds are of great interest in various fields due to their unique biological activity and structural diversity .
Biochemical Pathways
It’s known that similar compounds, such as 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, can be modified to develop novel 7-azaindole derivatives . These derivatives have been studied as intermediates of C3 and C5-substituted 7-azaindoles .
Action Environment
It’s known that the compound should be stored at room temperature
Análisis Bioquímico
Biochemical Properties
Pyrrolopyridine derivatives have been reported to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . These receptors play a crucial role in various biological processes, including tissue development, cell proliferation, migration, and angiogenesis .
Cellular Effects
In vitro studies have shown that pyrrolopyridine derivatives can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . They also significantly inhibit the migration and invasion of these cells
Molecular Mechanism
It is known that FGFR inhibitors, like other pyrrolopyridine derivatives, work by binding to fibroblast growth factors, leading to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Propiedades
IUPAC Name |
5-bromo-3-cyclobutyl-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-8-4-9-10(7-2-1-3-7)6-14-11(9)13-5-8/h4-7H,1-3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKJUSPPDKCQEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CNC3=C2C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1936373-90-8 |
Source


|
| Record name | 5-bromo-3-cyclobutyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(isobutyrylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B3012959.png)



![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3012969.png)
![2,6-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3012970.png)


![1-(naphthalen-1-ylmethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3012973.png)
![2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B3012974.png)

![Tert-butyl 2-amino-4,6-dihydro-5h-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B3012976.png)

